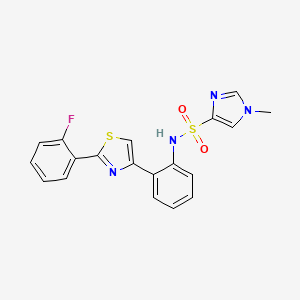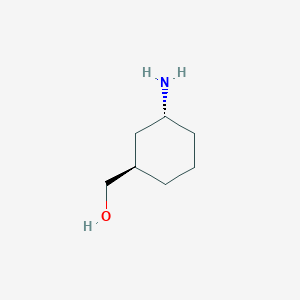![molecular formula C13H19NO2 B2740286 tert-butyl N-[(3-methylphenyl)methyl]carbamate CAS No. 179876-20-1](/img/structure/B2740286.png)
tert-butyl N-[(3-methylphenyl)methyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds, such as tert-butyl N-[(3-amino-5-methylphenyl)methyl]carbamate, has been reported . The formation of Boc-protected amines and amino acids is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .Chemical Reactions Analysis
The Boc group in tert-butyl carbamates is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible. Tert-butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Applications De Recherche Scientifique
Deprotection in Organic Synthesis
Aqueous phosphoric acid (85 wt %) has been identified as an effective and environmentally benign reagent for the deprotection of tert-butyl carbamates, among other tert-butyl esters and ethers. This mild reaction offers good selectivity in the presence of various acid-sensitive groups, preserving the stereochemical integrity of substrates and demonstrating high yields with convenient workup. This process plays a crucial role in the synthesis of complex molecules, such as clarithromycin derivatives, where tert-butyl esters are selectively removed in the presence of sensitive functionalities (Li et al., 2006).
Synthesis of Biologically Active Compounds
Tert-Butyl N-[(3-methylphenyl)methyl]carbamate derivatives have been utilized in the synthesis of key intermediates for biologically active compounds. For instance, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate is an important intermediate in the production of omisertinib (AZD9291), showcasing a rapid synthetic method from commercially available materials with an optimized total yield of 81% (Zhao et al., 2017).
Advanced Materials and Sensory Applications
Benzothiazole modified tert-butyl carbazole derivatives, with the incorporation of tert-butyl groups, have shown potential in forming organogels under ultrasound stimulus. These gels, particularly when formed by TCBT (tert-butyl moiety-containing), emit strong blue light and have been used as fluorescent sensory materials for detecting volatile acid vapors, highlighting their application in chemosensor technology (Sun et al., 2015).
Catalysis and Asymmetric Synthesis
Tert-butyl carbamate derivatives have been employed in the development of rigid P-chiral phosphine ligands for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. These catalysts, derived from tert-butylmethylphosphino groups, offer excellent enantioselectivities and high catalytic activities, proving crucial for the efficient preparation of chiral pharmaceutical ingredients (Imamoto et al., 2012).
Propriétés
IUPAC Name |
tert-butyl N-[(3-methylphenyl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-10-6-5-7-11(8-10)9-14-12(15)16-13(2,3)4/h5-8H,9H2,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWIWNCKYTQDJRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(3,4-Difluorophenyl)methyl]piperidin-3-ol](/img/structure/B2740203.png)
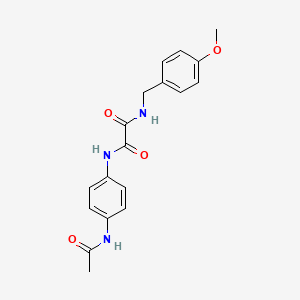
![N-(2-chlorophenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2740206.png)
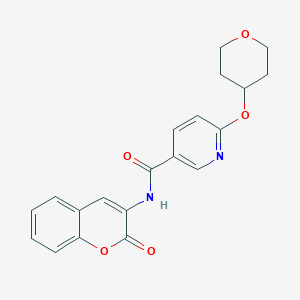
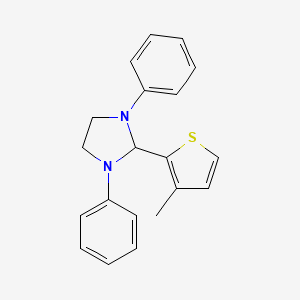

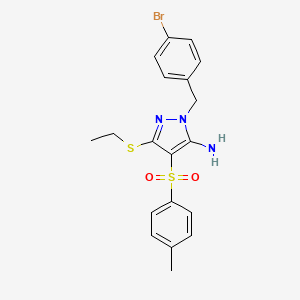
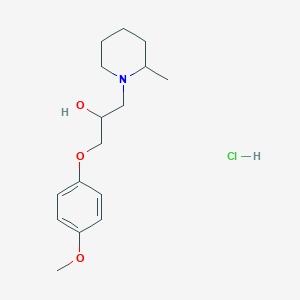

![N-(3-fluorophenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2740218.png)
![N-(3,4-dimethoxyphenethyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2740219.png)

